

# comparative study of different synthesis routes for 2-Ethoxybenzoic acid

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Compound of Interest

Compound Name: 2-Ethoxybenzoic acid

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## A Comparative Guide to the Synthesis of 2-Ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

**2-Ethoxybenzoic acid** is a key intermediate in the pharmaceutical and organic synthesis sectors, valued for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[1][2][3] The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of various synthetic routes to **2-Ethoxybenzoic acid**, offering experimental data and detailed protocols to inform methodological choices in research and development.

### **Comparison of Synthesis Routes**

The synthesis of **2-Ethoxybenzoic acid** can be achieved through several pathways, primarily involving the ethylation of a salicylic acid precursor, followed by hydrolysis. The choice of starting material, ethylating agent, and reaction conditions significantly impacts yield, purity, and scalability. Below is a summary of common methods with their reported performance data.



Synthesis Route	Starting Material(s )	Key Reagents	Reaction Condition s	Yield (%)	Purity (%)	Referenc e(s)
Route 1	Methyl Salicylate, Diethyl Sulfate	KOH, NaOH, Ethanol	Stage 1: 15°C, 6h; Stage 2: 65°C, 6h	98.31	99.73	[4]
Route 2	Methyl Salicylate, Diethyl Sulfate	KOH, NaOH, Ethanol	Stage 1: 25°C, 4.5h; Stage 2: 70°C, 5h	97.39	99.25	[2]
Route 3	Salicylic Acid, Ethyl Chloride	NaOH	120°C, 2h (in pressure vessel)	87.6 (conversio n)	97.2 (selectivity)	[1]
Route 4	Ethyl o- ethoxybenz oate	Potassium tert- butoxide, DMSO	70°C, 2h	80	Not specified	[4][5][6]
Route 5	Aromatic amido pyridine-1- oxide	CuCl, K2CO3, NaOH	Stage 1: 130°C, 12h; Stage 2: 80°C, 8h	80 (final product)	Not specified	[7]
Route 6	Salicylic acid, Bromoetha ne	KOH, Acetone	Reflux, 9- 15h; then Reflux, 2- 4h	Not specified	Not specified	[8]
Route 7	Methyl Salicylate, Ethyl Iodide	Sodium metal, Methanol, NaOH	Reflux, 10h; then Reflux, 2- 3h	Not specified	Not specified	[9]



### **Experimental Protocols**

Detailed methodologies for the key synthesis routes are provided below.

## Route 1: Ethylation of Methyl Salicylate with Diethyl Sulfate (High Yield)

This method involves a two-stage process: the ethylation of methyl salicylate followed by the hydrolysis of the resulting ester.

#### Stage 1: Ethylation

- In a 1000L reaction vessel, introduce 5% of 95% edible ethanol.
- Under stirring and cooling, add 60 kg of solid KOH (90% purity) in batches.
- Add 152 kg of methyl salicylate (99.5% purity) dropwise at 15°C.
- Subsequently, add 162 kg of diethyl sulfate dropwise, maintaining the temperature at 15°C.
- Continue the reaction for approximately 6 hours. Monitor the pH, and if it is below 11, add an additional 6.1 kg of KOH and continue the reaction until the pH is 6.
- Filter the solid (potassium sulfate) and recover the ethanol by distillation.

#### Stage 2: Hydrolysis

- To the resulting oil, add 665 kg of water and 53.2 kg of NaOH.
- Stir and heat the mixture at 65°C for 6 hours to obtain a clear solution.
- Cool the reaction mixture and acidify with hydrochloric acid to a pH of 4.5 to precipitate the product.
- Separate the organic layer, wash it twice with water, and purify by vacuum distillation to yield
   2-Ethoxybenzoic acid.[4]



## Route 3: Ethylation of Salicylic Acid with Ethyl Chloride under Pressure

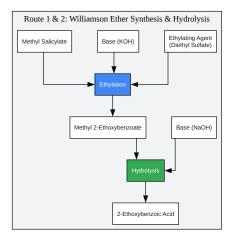
This procedure utilizes a pressure vessel to react salicylic acid with a gaseous ethylating agent.

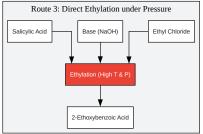
- In a 1-liter pressure vessel, suspend 69.1 g (0.5 mol) of salicylic acid in 83 g of softened water.
- Add 69.1 g (0.52 mol) of 30% NaOH solution to form the sodium salt.
- Close the vessel and separately add 80.6 g (1.25 mol) of ethyl chloride and 192 g (1.44 mol) of 30% NaOH over 6 hours, maintaining strict pressure control.
- After the addition is complete, maintain the mixture at a constant temperature of 120°C for 2 hours until a stable pressure is observed.
- Cool the reaction mixture and acidify to a pH of 1.5-2 with 20% HCl.
- Extract the product with dichloromethane (130 g).
- Distill off the solvent to recover **2-Ethoxybenzoic acid**.[1]

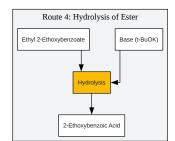
### **Comparative Workflow of Synthesis Routes**

The following diagram illustrates the general workflows for the primary synthesis strategies of **2-Ethoxybenzoic acid**.









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Caption: Comparative workflow of major **2-Ethoxybenzoic acid** synthesis routes.

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